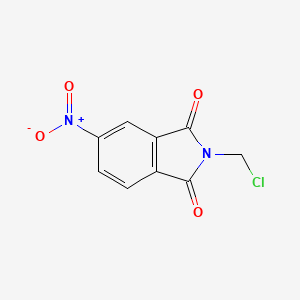

N-(Chloromethyl)-4-nitrophthalimide

Beschreibung

Significance of Phthalimide (B116566) Derivatives in Contemporary Chemical Research

Phthalimides, characterized by an isoindole-1,3-dione framework, represent a prominent class of N-heterocycles in modern chemistry. rsc.org Their structural features, particularly the imide group, render them biologically active and pharmaceutically relevant. actascientific.com Historically significant since Gabriel's synthesis in 1887, phthalimide derivatives have evolved from simple synthetic precursors to core components in a wide array of functional molecules. rsc.org

In medicinal chemistry, the phthalimide scaffold is found in drugs with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and immunomodulatory properties. japsonline.comnih.govbiomedgrid.com For instance, well-known drugs like thalidomide (B1683933) and its analogs (lenalidomide, apremilast) contain the phthalimide moiety and are used to treat conditions ranging from multiple myeloma to psoriasis. rsc.org The lipophilic and neutral nature of phthalimides allows them to cross biological membranes, contributing to their pharmacological activity. japsonline.com

Beyond pharmaceuticals, phthalimide derivatives have found applications in agrochemicals, such as herbicides and pesticides, as well as in the polymer and dye industries. rsc.orgactascientific.com Their versatility as building blocks in organic transformations continues to drive research into new synthetic methods and applications for this important class of compounds. rsc.org

Interactive Table: Applications of Phthalimide Derivatives

| Field of Application | Specific Use | Reference |

| Medicinal Chemistry | Anticancer, antibacterial, anti-inflammatory, antiviral, anticonvulsant agents | japsonline.com, rsc.org, biomedgrid.com |

| Agrochemicals | Herbicides, insecticides, pesticides | actascientific.com, rsc.org |

| Materials Science | Polymers, Dyes | rsc.org |

| Organic Synthesis | Versatile precursors and building blocks for alkaloids and pharmacophores | actascientific.com, rsc.org |

The N-Chloromethyl Functionality: A Versatile Synthetic Handle in Organic Transformations

The N-chloromethyl group is a highly reactive functional group that serves as a versatile handle in organic synthesis. Its utility lies in its ability to act as an electrophilic source of a "CH₂" group, readily undergoing nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity is central to its role in constructing more complex molecular architectures.

Compounds containing the N-chloromethyl functionality are valuable intermediates for introducing an aminomethyl or a phthalimidomethyl group into a molecule. The chlorine atom, being a good leaving group, facilitates reactions with nucleophiles such as amines, alcohols, thiols, and carbanions. This versatility allows for the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

The reactivity of the N-chloromethyl group can be modulated by the electronic nature of the rest of the molecule. In the case of N-(chloromethyl)phthalimide, the electron-withdrawing nature of the phthalimide group enhances the electrophilicity of the chloromethyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity is a key feature that synthetic chemists exploit for various transformations. For example, N-(chloromethyl)phthalimide is used to synthesize intermediates for drug discovery and aminomethyl copolymers for drug delivery systems.

Overview of Key Academic Research Trajectories for N-(Chloromethyl)-4-nitrophthalimide

Academic research on this compound has primarily focused on its application as a derivatizing agent and as a reactive partner in various organic reactions. The presence of both the reactive chloromethyl group and the nitro-substituted phthalimide moiety makes it a unique reagent.

A significant area of research involves its use as a labeling reagent for high-performance liquid chromatography (HPLC). The chloromethyl group reacts readily with carboxylic acids in the presence of a base to form stable esters. tcichemicals.comtcichemicals.com The resulting derivatives, now tagged with the nitro-phthalimide chromophore, can be easily detected by UV detectors, allowing for the sensitive analysis of various acids. tcichemicals.com

Another key research trajectory explores its reactivity in more complex synthetic transformations. For instance, 4-nitrophthalimide (B147348) itself has been shown to act as a suitable nucleophile in highly enantioselective aza-Michael addition reactions with α,β-unsaturated ketones. rsc.org This highlights the potential of the phthalimide nitrogen in bond-forming reactions. The N-chloromethyl derivative provides a reactive electrophilic site, enabling its use in alkylation reactions. The synthesis of its precursor, 4-nitrophthalimide, is well-established through the nitration of phthalimide. orgsyn.org

Interactive Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₅ClN₂O₄ | uni.lu, labproinc.com |

| Molecular Weight | 240.60 g/mol | labproinc.com |

| CAS Number | 54455-37-7 | tcichemicals.com, labproinc.com |

| Appearance | Very Pale Yellow Solid | labproinc.com |

| Purity | >98.0% | tcichemicals.com |

| Synonyms | 4-Nitro-N-chloromethylphthalimide, 2-(chloromethyl)-5-nitroisoindole-1,3-dione | tcichemicals.com, fishersci.ca |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4-nitroisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O4/c10-4-11-8(13)5-2-1-3-6(12(15)16)7(5)9(11)14/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECOPMBZMWMHAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10969619 | |

| Record name | 2-(Chloromethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54455-34-4 | |

| Record name | NSC117408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Chloromethyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10969619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Chloromethyl 4 Nitrophthalimide and Its Precursors

Synthetic Routes to 4-Nitrophthalimide (B147348): Precursor Chemistry and Optimization

The primary and most well-documented method for synthesizing 4-nitrophthalimide is through the nitration of phthalimide (B116566). orgsyn.orgguidechem.comchemicalbook.com This reaction typically employs a mixture of fuming nitric acid and concentrated sulfuric acid. orgsyn.orgguidechem.com The optimization of this process has been a subject of study to improve the yield and purity of the product.

One established procedure involves adding phthalimide to a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid, maintaining the temperature between 10°C and 15°C. orgsyn.org The reaction mixture is then allowed to stand overnight. The product is subsequently precipitated by pouring the mixture onto cracked ice, followed by filtration and washing with ice water. orgsyn.org This method yields a crude product that can be further purified by crystallization from ethanol (B145695) to obtain 4-nitrophthalimide with a melting point of 198°C. orgsyn.org

Research into optimizing the reaction conditions has shown that factors such as temperature, reaction time, and the ratio of nitric acid to sulfuric acid significantly influence the yield. One study identified the optimal conditions as a temperature of 25°C, a reaction time of 10 hours, and a nitric acid to sulfuric acid ratio of 1:4.5. guidechem.comsemanticscholar.org Under these optimized conditions, the yield of 4-nitrophthalimide was reported to increase from the previously documented 60% to over 82%. guidechem.comsemanticscholar.org

The precursor, 4-nitrophthalimide, is a valuable intermediate in the synthesis of various fine chemicals, including 5-aminophthalimide and 5-cyanophthalide (B15270). guidechem.com 5-aminophthalimide is used in the production of azo dyes, while 5-cyanophthalide is an intermediate in the synthesis of the drug Citalopram. guidechem.com

| Parameter | Traditional Method orgsyn.org | Optimized Method guidechem.comsemanticscholar.org |

|---|---|---|

| Starting Material | Phthalimide | Phthalimide |

| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid | Fuming Nitric Acid, Concentrated Sulfuric Acid |

| Reaction Temperature | 10-15°C | 25°C |

| Reaction Time | Overnight | 10 hours |

| Acid Ratio (HNO₃:H₂SO₄) | Not specified | 1:4.5 |

| Reported Yield | 52-53% (purified) | >82% |

| Purification | Crystallization from 95% ethyl alcohol | Recrystallization with 95% ethanol |

Strategies for N-Chloromethylation of Phthalimide Systems

The introduction of a chloromethyl group onto the nitrogen atom of the phthalimide ring system is a key transformation in the synthesis of the target compound. This can be achieved through several strategies.

Direct Chloromethylation Approaches and Reaction Conditions

Direct chloromethylation of imides is a potential route, though less commonly detailed specifically for 4-nitrophthalimide in the provided search results. Generally, such reactions would involve reacting the imide with a source of both formaldehyde (B43269) and hydrogen chloride.

Transformation from N-Hydroxymethyl-4-nitrophthalimide and Related Precursors

A more prevalent and well-documented strategy involves a two-step process starting from the corresponding phthalimide. First, the phthalimide is converted to its N-hydroxymethyl derivative, which is then transformed into the N-chloromethyl compound.

For the related compound, N-(chloromethyl)phthalimide, a method involves reacting N-hydroxymethylphthalimide with hydrogen chloride in an inert solvent. google.com An aqueous solution of N-hydroxymethylphthalimide is added to a solvent like xylene, and gaseous hydrogen chloride is passed through the mixture to replace the hydroxyl group with a chlorine atom. google.com This suggests a similar pathway could be applicable for the 4-nitro substituted analogue.

Catalytic and Reagent-Based Methodologies for N-Chloromethylation

While specific catalytic methods for the N-chloromethylation of 4-nitrophthalimide were not extensively detailed in the search results, the general field of chloromethylation and related reactions offers insights. For instance, gold(I) complexes have been used to catalyze the regioselective Markovnikov hydroamination of 1-chloroalkynes to produce α-chloroimines, which are structurally related to the target functional group. nih.gov While not a direct N-chloromethylation, this demonstrates the use of catalysis in forming C-Cl bonds adjacent to a nitrogen atom within an imine structure.

Advanced Purification and Isolation Techniques for N-(Chloromethyl)-4-nitrophthalimide and its Intermediates

The purification of this compound and its precursors is crucial for obtaining a high-purity final product.

For the precursor, 4-nitrophthalimide, purification is typically achieved through recrystallization from ethanol. orgsyn.orgguidechem.com The crude product obtained after nitration and precipitation is washed thoroughly with ice water to remove excess acid before being recrystallized. orgsyn.org

For the final product, this compound, which is available commercially, is often specified with a purity of over 98.0%. tcichemicals.comtcichemicals.com This high level of purity is essential for its application as an HPLC labeling reagent for carboxylic acids. tcichemicals.com The purification process for N-(chloromethyl)phthalimide involves washing the reaction mixture with a sodium bicarbonate solution to neutralize any remaining acid, followed by evaporation of the solvent. google.com

Reactivity Profiles and Mechanistic Investigations of N Chloromethyl 4 Nitrophthalimide

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group of N-(Chloromethyl)-4-nitrophthalimide serves as a key site for nucleophilic substitution reactions. This reactivity is central to its application as a derivatizing agent, particularly in analytical chemistry.

Formation of N-(Alkyl/Arylmethyl)-4-nitrophthalimide Derivatives

The chlorine atom on the methyl group is susceptible to displacement by a variety of nucleophiles, leading to the formation of a diverse range of N-substituted 4-nitrophthalimide (B147348) derivatives. A prominent example of this is the Gabriel synthesis of primary amines, where the phthalimide (B116566) anion acts as a nucleophile. ncert.nic.inbyjus.com In this modified approach, this compound can react with various alkyl and aryl amines to yield the corresponding N-(Alkyl/Arylmethyl)-4-nitrophthalimide derivatives. This reaction typically proceeds via an SN2 mechanism, where the amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

The general scheme for this reaction is as follows:

R-NH₂ + Cl-CH₂-N(CO)₂C₆H₃(NO₂) → R-NH-CH₂-N(CO)₂C₆H₃(NO₂) + HCl

This method provides a pathway to introduce the 4-nitrophthalimide moiety onto a variety of molecular scaffolds, which can be useful in the synthesis of more complex molecules.

Reactions with Carboxylic Acids and Other Relevant Nucleophiles

This compound is widely utilized as a labeling reagent for carboxylic acids in high-performance liquid chromatography (HPLC). tcichemicals.com The reaction involves the esterification of the carboxylic acid with the chloromethyl group of the reagent. This process is typically carried out in the presence of a base, such as triethylamine, which deprotonates the carboxylic acid to form a more nucleophilic carboxylate anion. tcichemicals.com The resulting ester is stable and exhibits strong UV absorbance due to the nitrophthalimide chromophore, facilitating sensitive detection. tcichemicals.com The reaction can be accelerated by the use of alkali metal salts and crown ethers, which can complete the esterification in a significantly shorter time. tcichemicals.com

Beyond carboxylic acids, other nucleophiles can also react at the chloromethyl position. These include thiols, alcohols, and various heterocyclic compounds. For instance, reactions with thiols lead to the formation of thioethers. This reactivity is analogous to the reactions observed with other N-alkyl-1,8-naphthalimides, where thiolate anions readily displace a leaving group. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Product Type | Reaction Conditions |

| Carboxylic Acid (R-COOH) | Ester | Base (e.g., triethylamine), Acetonitrile, 60°C |

| Primary Amine (R-NH₂) | N-Substituted Amine | Typically in a suitable organic solvent |

| Thiol (R-SH) | Thioether | Base, suitable organic solvent |

Kinetic and Thermodynamic Aspects of Substitution Pathways

The nucleophilic substitution reactions at the chloromethyl group of this compound generally follow second-order kinetics, characteristic of SN2 reactions. The rate of reaction is dependent on the concentration of both the substrate and the nucleophile. The reactivity of the nucleophile plays a significant role, with stronger nucleophiles leading to faster reaction rates.

The thermodynamics of these reactions are typically favorable, driven by the formation of a stable product and the departure of a good leaving group (chloride ion). The presence of the electron-withdrawing 4-nitro group on the phthalimide ring can influence the electrophilicity of the chloromethyl carbon, although its primary electronic effect is on the aromatic ring itself.

Transformations Involving the Nitro Group and Phthalimide Moiety

While the chloromethyl group is the primary site of reactivity for nucleophilic substitution, the nitro group and the phthalimide ring can also undergo chemical transformations.

Reduction Reactions of the 4-Nitro Substituent

The nitro group of this compound can be reduced to an amino group, which is a common and important transformation in organic synthesis. wikipedia.orgrsc.org This reduction can be achieved using a variety of reducing agents. Common methods include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgscispace.com Chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron in acidic media are also effective. wikipedia.orgscispace.com

The reduction of the nitro group to an amine significantly alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group. This transformation can be a key step in the synthesis of more complex molecules, including dyes and pharmaceuticals. It's also possible to achieve partial reduction to a hydroxylamine (B1172632) under specific conditions. wikipedia.orgnih.gov

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent | Product |

| H₂, Pd/C | Amine |

| SnCl₂, HCl | Amine |

| Fe, HCl | Amine |

| Zinc, NH₄Cl | Hydroxylamine |

Influence of the Nitro Group on Ring Reactivity and Selectivity

The strong electron-withdrawing nature of the nitro group has a profound influence on the reactivity of the phthalimide aromatic ring. rsc.org It deactivates the ring towards electrophilic aromatic substitution reactions, such as nitration or Friedel-Crafts reactions. jeeadv.ac.in Any substitution that does occur would be directed to the meta position relative to the nitro group.

Conversely, the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov This makes the positions ortho and para to the nitro group susceptible to attack by strong nucleophiles. While the primary focus is often on the chloromethyl group's reactivity, under forcing conditions or with potent nucleophiles, substitution on the aromatic ring could potentially occur. The nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate is key to this enhanced reactivity. nih.gov

Exploration of Multi-Component and Cascade Reactions Incorporating this compound

Currently, there is a notable absence of published research in peer-reviewed scientific literature detailing the specific use of this compound in multi-component or cascade reactions for the synthesis of complex heterocyclic structures. While the principles of multi-component reactions (MCRs) and cascade (or tandem) sequences are well-established in organic synthesis for their efficiency and atom economy, their application employing this compound as a key building block has not been documented.

Multi-component reactions, which involve the combination of three or more starting materials in a single reaction vessel to form a product that contains the essential parts of all reactants, are powerful tools for generating molecular diversity. Similarly, cascade reactions, where a single reaction event triggers a sequence of intramolecular transformations to build complex molecular architectures, offer elegant and efficient synthetic routes.

The structure of this compound, featuring a reactive chloromethyl group and a phthalimide moiety, suggests its potential as a versatile electrophile in such processes. The phthalimide group can serve as a masked primary amine, a common feature in the renowned Gabriel synthesis. In theory, this functionality could be integrated into a one-pot sequence where this compound first acts as an alkylating agent, followed by a series of transformations culminating in the formation of a heterocyclic ring system.

For instance, one could envision a hypothetical cascade reaction initiated by the alkylation of a suitable nucleophile with this compound. Subsequent intramolecular reactions, possibly involving the deprotection of the phthalimide group to reveal a primary amine, could lead to cyclization and the formation of nitrogen-containing heterocycles. However, without experimental validation and detailed mechanistic studies from the scientific community, such potential applications remain speculative.

The exploration of this compound in the context of well-known MCRs such as the Ugi, Passerini, Biginelli, or Hantzsch reactions also remains an uncharted area of research. These reactions typically rely on a specific combination of functional groups in the reactants, and the compatibility and reactivity of this compound within these reaction manifolds have yet to be investigated and reported.

Therefore, this section highlights a significant gap in the current synthetic chemistry landscape. The development of novel multi-component and cascade reactions incorporating this compound would represent a valuable contribution, potentially enabling streamlined access to new classes of nitrogen-containing heterocyclic compounds for various applications in medicinal chemistry and materials science. Future research in this area is warranted to unlock the synthetic potential of this readily available reagent in the construction of complex molecular scaffolds.

Advanced Spectroscopic and Structural Elucidation Techniques for N Chloromethyl 4 Nitrophthalimide

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within the N-(Chloromethyl)-4-nitrophthalimide molecule. The spectra are characterized by absorption bands and scattering peaks that correspond to the specific vibrational modes of the molecule's constituent bonds.

The IR spectrum of this compound is expected to exhibit strong absorption bands characteristic of its key structural features. The two carbonyl (C=O) groups of the phthalimide (B116566) ring typically show strong, distinct stretching vibrations. Due to the electronic influence of the imide nitrogen, these bands are anticipated in the region of 1700-1800 cm⁻¹. The aromatic nitro group (NO₂) will produce two prominent stretching vibrations: an asymmetric stretch usually found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. The presence of the chloromethyl group (CH₂Cl) can be identified by its characteristic C-H stretching and bending vibrations, as well as the C-Cl stretching mode, which typically appears in the lower frequency region of the spectrum (600-800 cm⁻¹). Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring will appear in the 1400-1600 cm⁻¹ range.

Raman spectroscopy provides complementary information. While the polar carbonyl and nitro groups give strong IR signals, the less polar bonds of the aromatic ring often produce strong Raman scattering peaks, aiding in the analysis of the benzene (B151609) ring substitution pattern. The symmetric vibrations, such as the symmetric stretch of the nitro group, are often more intense in the Raman spectrum compared to their asymmetric counterparts.

By comparing the experimental spectra with data from related compounds like 4-nitrophthalimide (B147348) and N-(Chloromethyl)phthalimide, a detailed assignment of the vibrational modes can be achieved chemicalbook.comnih.gov. This analysis not only confirms the presence of all expected functional groups but can also offer insights into the molecule's conformation and the electronic effects of the substituents on the phthalimide system.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Medium to Weak |

| Carbonyl (C=O) | Asymmetric & Symmetric Stretching | 1700 - 1800 | Strong |

| Aromatic C=C | Stretching | 1400 - 1600 | Medium |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1560 | Strong |

| Nitro (NO₂) | Symmetric Stretching | 1335 - 1385 | Strong |

| C-N | Stretching | 1300 - 1360 | Medium |

| CH₂ | Bending (Scissoring) | 1400 - 1450 | Medium |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural elucidation of this compound, providing detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the chloromethyl protons. The aromatic region will be complex due to the substitution pattern. The three protons on the nitro-substituted benzene ring will exhibit chemical shifts significantly downfield, influenced by the electron-withdrawing effects of the nitro group and the phthalimide carbonyls. Their specific shifts and coupling patterns (doublets, doublet of doublets) will depend on their positions relative to the nitro group. The two protons of the chloromethyl group (N-CH₂-Cl) are expected to appear as a sharp singlet, typically in the range of 5.0-5.5 ppm, due to the deshielding effects of the adjacent nitrogen and chlorine atoms chemicalbook.com.

¹³C NMR: The carbon-13 NMR spectrum will reveal all unique carbon atoms in the molecule. The carbonyl carbons of the phthalimide ring are expected at the most downfield positions, typically between 160-170 ppm chemicalbook.com. The aromatic carbons will resonate in the 120-150 ppm range, with the carbon atom attached to the nitro group being significantly deshielded. The carbon of the chloromethyl group is anticipated to appear around 40-50 ppm. The chemical shifts can be predicted by considering the spectra of related molecules such as 4-nitrophthalimide and N-(chloromethyl)phthalimide chemicalbook.comnih.gov.

2D NMR: Two-dimensional NMR techniques are crucial for definitive assignments.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would unequivocally link the chloromethyl proton singlet to its corresponding carbon signal and each aromatic proton to its respective aromatic carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| Aromatic CH | 7.8 - 8.7 | 124 - 152 | Complex pattern (d, dd) |

| N-C H₂-Cl | 5.0 - 5.5 | 40 - 50 | ¹H: Singlet |

| C =O | - | 160 - 170 | Quaternary Carbons |

| Ar-C -NO₂ | - | ~150 | Quaternary Carbon |

(Note: Predicted values are based on data from analogous compounds and general NMR principles. Actual values may vary depending on the solvent and experimental conditions.) illinois.edupitt.educhemicalbook.comsigmaaldrich.com

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular formula of this compound and to analyze its fragmentation pathways, which aids in structural confirmation.

HRMS can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or five decimal places). For this compound (C₉H₅ClN₂O₄), the calculated monoisotopic mass is 239.99379 Da. uni.lu An experimental HRMS measurement confirming this value would provide strong evidence for the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum (often using techniques like tandem mass spectrometry or MS/MS) provides a structural fingerprint. Common fragmentation pathways for this molecule under electron ionization (EI) or electrospray ionization (ESI) would likely include:

Loss of the chloromethyl radical (•CH₂Cl) or cleavage of the N-CH₂ bond: This would lead to a prominent fragment ion corresponding to the 4-nitrophthalimide anion or radical cation.

Loss of a chlorine radical (•Cl): This would generate a cation at m/z corresponding to [M-Cl]⁺.

Loss of the nitro group (•NO₂): This would result in a fragment ion corresponding to [M-NO₂]⁺.

Decarbonylation: Cleavage of one or both carbonyl (CO) groups from the phthalimide ring is a common fragmentation pathway for such structures.

Loss of NO: A neutral loss of 30 Da is a diagnostic fragmentation for nitroaromatic compounds. nih.gov

Analysis of these fragment ions allows for the reconstruction of the molecular structure, piece by piece, confirming the identity of the compound.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Molecular Formula | Calculated m/z |

|---|---|---|

| [M]⁺ | C₉H₅ClN₂O₄ | 239.99324 |

| [M+H]⁺ | C₉H₆ClN₂O₄ | 241.00107 |

| [M+Na]⁺ | C₉H₅ClN₂O₄Na | 262.98301 |

| [M-H]⁻ | C₉H₄ClN₂O₄ | 238.98651 |

(Data sourced from PubChemLite) uni.lu

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Crystal Packing Studies

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated with high accuracy.

The analysis would be expected to reveal several key structural features:

Planarity: The phthalimide ring system is expected to be largely planar. The analysis would quantify any minor deviations from planarity.

Substituent Orientation: The precise orientation of the nitro group and the chloromethyl group relative to the plane of the phthalimide ring would be determined. The torsion angles would reveal if these groups are twisted out of the plane.

Bond Parameters: The exact lengths of the C=O, C-N, C-Cl, and N-O bonds would be measured, providing insight into the electronic distribution and hybridization within the molecule.

Crystal Packing: X-ray diffraction elucidates how individual molecules are arranged in the crystal lattice. This includes the identification of intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules, and potential weak hydrogen bonds or halogen bonds involving the chlorine and oxygen atoms. These interactions govern the physical properties of the solid material, such as its melting point and solubility.

Application of Hyphenated Techniques in the Characterization of this compound Derivatives

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures. This compound is widely used as a derivatizing agent, particularly for labeling carboxylic acids for high-performance liquid chromatography (HPLC) with UV detection. tcichemicals.com In this context, hyphenated techniques are crucial for characterizing the resulting derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful and common hyphenated technique for this application.

Separation: A reversed-phase HPLC column separates the derivatized analyte (now an ester of N-(hydroxymethyl)-4-nitrophthalimide) from unreacted starting materials and other byproducts.

Detection and Identification: The eluent from the HPLC is directed into a mass spectrometer. The MS provides the molecular weight of the derivative, confirming that the reaction has occurred. Tandem MS (LC-MS/MS) can be used to fragment the derivative ion, providing structural confirmation of the attached carboxylic acid. nih.govnih.gov This is invaluable for identifying unknown acids in a complex sample.

Other Hyphenated Techniques:

Liquid Chromatography-Diode Array Detection (LC-DAD): The 4-nitro-phthalimide chromophore provides a strong UV absorbance, making the derivatives easy to detect. A DAD detector records the full UV-Vis spectrum of each eluting peak, which can help confirm the identity of the derivative and assess peak purity.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS could be employed. The derivatization increases the molecular weight and may alter the volatility, making this technique suitable for the analysis of smaller carboxylic acids after conversion.

The use of these hyphenated techniques is fundamental in analytical applications where this compound serves as a reagent to enable the sensitive and selective detection and quantification of other molecules.

Computational Chemistry and Theoretical Characterization of N Chloromethyl 4 Nitrophthalimide

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. researchgate.net For molecules like N-(Chloromethyl)-4-nitrophthalimide, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with various basis sets, provide accurate descriptions of geometric parameters and electronic properties. nih.gov

While direct DFT studies on this compound are not extensively available in the reviewed literature, comprehensive studies have been performed on the closely related analogue, N-(chloromethyl)phthalimide. nih.gov These studies serve as a strong basis for understanding the effects of the chloromethyl group on the phthalimide (B116566) core. Quantum mechanical calculations for this analogue were carried out using the B3LYP method with 6-31G and 6-311G(d,p) basis sets, showing good agreement between optimized geometric parameters and experimental data. nih.gov The introduction of the nitro group at the 4-position in this compound is expected to significantly influence the electronic distribution, reactivity, and spectroscopic properties due to its strong electron-withdrawing nature.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A smaller energy gap implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. chemrevlett.com

For the related compound N-(chloromethyl)phthalimide, DFT calculations have determined the HOMO and LUMO energies, showing that charge transfer occurs within the molecule. nih.gov The presence of the electron-withdrawing nitro group in this compound would be expected to lower the energies of both the HOMO and LUMO and decrease the HOMO-LUMO gap, thereby increasing its reactivity, particularly its susceptibility to nucleophilic attack.

Table 1: Predicted Frontier Orbital Properties (Note: Data for a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, is shown for illustrative purposes of typical values derived from DFT calculations. nih.gov)

| Parameter | Value |

|---|---|

| EHOMO | -0.22 eV |

| ELUMO | -0.18 eV |

| Energy Gap (ΔE) | 0.04 eV |

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals (bonds, lone pairs, antibonds). nih.govmpg.de It is particularly useful for studying charge delocalization, hyperconjugative interactions, and donor-acceptor relationships within a molecule. researchgate.net The analysis involves examining the interactions between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Table 2: Illustrative NBO Analysis Data (Second-Order Perturbation Theory) (Note: This table illustrates the type of data generated from an NBO analysis for phthalimide derivatives, showing donor-acceptor interactions. researchgate.net)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N7 | π* (C1-C6) | 45.81 | Lone Pair to Antibond |

| π (C2-C3) | π* (C4-C5) | 20.15 | Pi-bond to Pi-antibond |

| π (C4-C5) | π* (C2-C3) | 18.76 | Pi-bond to Pi-antibond |

Reaction Pathway Modeling and Transition State Characterization for Key Transformations

Computational chemistry enables the modeling of reaction pathways, providing a step-by-step understanding of how reactants are converted into products. This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

For this compound, a key transformation is its reaction with nucleophiles, where the chloromethyl group acts as an electrophilic site. Modeling the SN2 reaction with a generic nucleophile (Nu-) would involve:

Reactant Complex Formation: The initial approach of the nucleophile to the chloromethyl carbon.

Transition State: A structure where the Nu-C bond is partially formed and the C-Cl bond is partially broken.

Product Complex Formation: The final state where the new bond is formed and the chloride ion has departed.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

Vibrational Frequencies: Theoretical vibrational analysis can predict the positions and intensities of bands in Infrared (IR) and Raman spectra. For N-(chloromethyl)phthalimide, calculated vibrational wavenumbers using the B3LYP method showed good agreement with experimental FT-IR and FT-Raman spectra after scaling. nih.gov A detailed interpretation of the spectra was reported based on these calculations. nih.gov Similar calculations for this compound would allow for the assignment of vibrational modes associated with the nitro group (e.g., symmetric and asymmetric stretching) and other functional groups.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is effective for predicting NMR chemical shifts (¹H and ¹³C). nih.gov By calculating the magnetic shielding tensors for each nucleus, a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for structural elucidation and for confirming the synthesis of the target compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and intermolecular interactions. nih.gov By simulating the motion of atoms and molecules over time, MD can reveal the preferred conformations of flexible parts of a molecule, such as the chloromethyl group in this compound.

An MD simulation would show the rotational freedom around the N-CH₂ bond and how intermolecular forces, such as π-π stacking between phthalimide rings or dipole-dipole interactions involving the nitro group, influence the packing and bulk properties of the material in a condensed phase. These simulations are crucial for understanding how the molecule behaves in a realistic environment beyond the gas-phase approximation of many quantum chemical calculations. nih.gov

Quantum Chemical Descriptors and Their Correlation with Chemical Reactivity

From the energies of frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. nih.govresearchgate.net These descriptors provide a quantitative basis for the concepts of electronegativity, hardness, and electrophilicity.

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

A high electrophilicity index (ω) indicates a strong capacity to accept electrons, characteristic of a good electrophile. The nitro group in this compound would significantly increase its electrophilicity index compared to the non-nitrated analogue, quantifying its enhanced reactivity towards nucleophiles. These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, where they are correlated with biological activity or chemical reactivity. researchgate.net

Future Research Directions and Challenges in the Chemistry of N Chloromethyl 4 Nitrophthalimide

Development of Sustainable and Green Synthetic Routes

A significant challenge in modern chemistry is the development of manufacturing processes that are environmentally friendly, cost-effective, and safe. For N-(Chloromethyl)-4-nitrophthalimide and its parent structures, future research will increasingly focus on aligning synthetic protocols with the principles of green chemistry.

Traditional syntheses of N-substituted phthalimides often rely on harsh conditions and hazardous reagents. researchgate.net Future efforts will likely target several key areas for improvement:

Greener Solvents: Research is moving towards replacing conventional organic solvents with more sustainable alternatives. The use of high-temperature, high-pressure water/ethanol (B145695) mixtures has been shown to be effective for synthesizing various phthalimide (B116566) derivatives, often resulting in pure crystalline products and simplifying downstream processing. rsc.org

Metal-Free Catalysis: While metal catalysts are efficient, their use raises concerns about cost, toxicity, and contamination of the final product. Developing metal-free synthetic pathways is a major goal. nih.gov Recent progress includes the use of organocatalysts, which are typically less toxic, cheaper, and less sensitive to air and moisture. rsc.org Another innovative metal-free approach involves the denitrogenative cyanation of 1,2,3-benzotriazin-4(3H)-ones to produce N-substituted phthalimides. acs.org

Atom Economy: Improving the atom economy of reactions is a cornerstone of green chemistry. The Gabriel synthesis, a classical method for preparing primary amines using a phthalimide derivative, is one area where recovery and reuse of byproducts are being optimized to reduce waste. rsc.org Such principles can be applied to the entire lifecycle of this compound, from its synthesis to its use in subsequent reactions.

| Green Chemistry Principle | Conventional Approach | Future Direction/Alternative | Potential Benefit |

|---|---|---|---|

| Safer Solvents | Use of DMF, chlorinated solvents | High-temperature H₂O/EtOH mixtures rsc.org | Reduced toxicity, improved safety profile, easier workup |

| Catalysis | Stoichiometric reagents, heavy metal catalysts | Organocatalysis, recyclable solid acid catalysts rsc.orgorgchemres.org, metal-free systems acs.org | Lower toxicity, reduced cost, easier catalyst recovery and reuse |

| Atom Economy | Reactions generating significant waste byproducts | One-pot cascade reactions organic-chemistry.org, recycling of phthalate (B1215562) byproducts rsc.org | Higher efficiency, less waste generation |

Exploration of Novel Reactivity and Catalytic Transformations

The this compound molecule possesses two key sites for chemical modification: the highly reactive chloromethyl group and the electron-deficient aromatic ring. Future research will aim to exploit these features through new catalytic methods to build molecular complexity.

The chloromethyl group is an excellent electrophile, readily participating in nucleophilic substitution reactions. tcichemicals.com While its use in forming esters for HPLC analysis is well-established, there is vast potential to explore its reactivity with a broader range of nucleophiles under novel catalytic conditions. This could lead to new classes of compounds for pharmaceutical or materials science applications.

Furthermore, the 4-nitrophthalimide (B147348) scaffold itself is reactive. For instance, highly enantioselective aza-Michael addition reactions have been demonstrated using 4-nitrophthalimide as the nucleophile, activated by a suitable catalyst. rsc.org Future work could explore other asymmetric transformations and investigate the influence of the N-chloromethyl group on the reactivity and selectivity of the phthalimide ring. The development of efficient catalytic systems, such as those based on copper nih.govrsc.org or nickel nih.gov, for the synthesis and functionalization of the phthalimide core continues to be an active area of research.

| Catalytic System | Reaction Type | Potential Application for this compound Chemistry | Reference |

|---|---|---|---|

| Copper-based catalysts (e.g., CuCl, Cu₂O) | Oxidation, C-N bond formation | Novel syntheses of the 4-nitrophthalimide precursor or its derivatives. nih.govrsc.org | nih.govrsc.org |

| Nickel-based catalysts | Coupling of isocyanates and haloarenes | Alternative routes to complex N-substituted phthalimides. nih.gov | nih.gov |

| Metal-Free (e.g., elemental sulfur, organocatalysts) | Condensation, Cycloaddition | Greener synthesis of the core structure and exploring its reactivity in cycloaddition reactions. nih.govorganic-chemistry.org | nih.govorganic-chemistry.org |

| Chiral Catalysts | Asymmetric aza-Michael addition | Synthesis of chiral adducts using the 4-nitrophthalimide moiety as a nucleophile. rsc.org | rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and ease of scalability. Given that the synthesis of intermediates like this compound can involve reactive species and exothermic reactions, transferring these processes to continuous flow reactors is a logical future step.

Integration into flow systems would allow for precise control over reaction parameters (temperature, pressure, residence time), potentially leading to higher yields and purities while minimizing the handling of hazardous intermediates. This approach is particularly suitable for reactions involving the N-chloromethylation step.

Moreover, coupling flow reactors with automated purification and analysis systems can create powerful platforms for high-throughput synthesis and screening. Such automated platforms could rapidly generate libraries of novel this compound derivatives for evaluation in drug discovery or materials science, accelerating the research and development cycle.

Advanced Computational Approaches for Predictive Chemical Design

Computational chemistry is an increasingly indispensable tool in modern chemical research. For this compound, advanced computational methods like Density Functional Theory (DFT) can provide profound insights and guide future experimental work.

Key areas where computational approaches will be pivotal include:

Predicting Reactivity: DFT calculations can model reaction pathways, calculate activation energies, and predict the outcome of unknown transformations. This can help rationalize observed reactivity, such as the enhanced nucleophilicity of 4-nitrophthalimide in certain reactions, and guide the design of new experiments. rsc.org

Designing Novel Catalysts: Computational screening can accelerate the discovery of new catalysts for the synthesis and functionalization of phthalimides, optimizing for efficiency and selectivity.

Virtual Screening and Property Prediction: For derivatives of this compound, molecular docking and other computational tools can predict binding affinities to biological targets like enzymes or receptors. mdpi.comresearchgate.netacs.org This allows for the rational design of new molecules with specific therapeutic potential, as has been demonstrated for phthalimide derivatives designed as inhibitors of the TGF-β pathway or cytochrome bc1 complex. mdpi.comacs.org

| Computational Method | Application Area | Specific Research Goal | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Reactivity Analysis | Understand electronic structure and predict reaction pathways for novel transformations. rsc.org | rsc.org |

| Molecular Docking | Drug Design | Predict binding modes and affinities of derivatives to biological targets (e.g., kinases, enzymes). mdpi.comacs.orgnih.gov | mdpi.comacs.orgnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Lead Optimization | Develop models that correlate chemical structure with biological activity to guide synthesis of more potent analogues. | |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Study the dynamic behavior and stability of phthalimide derivatives in different environments or when bound to a target. |

Design and Synthesis of Chemically Modified Phthalimide Systems for Specific Research Objectives

The this compound scaffold is an excellent starting point for creating diverse molecular architectures tailored for specific functions. The true potential of this compound lies in its use as a versatile building block.

Future research will focus on the strategic modification of this core structure:

Modification of the N-substituent: The chloromethyl group is a reactive handle that can be used to attach a wide variety of functional groups, creating large libraries of compounds for screening.

Modification of the Aromatic Ring: The nitro group can be chemically transformed, most commonly via reduction to an amine. acs.org This resulting amino group can then be further functionalized, opening up a completely different chemical space for exploration. This has been used to create phthalimide derivatives with potent antimalarial activity. acs.org

Hybrid Molecules: The phthalimide core can be combined with other known pharmacophores or functional moieties to create hybrid molecules with dual or enhanced activity. nih.govf1000research.com This strategy has been employed to develop compounds with combined antiproliferative and immunomodulatory effects or to create novel materials for organic electronics by linking phthalimide units to other chromophores. nih.govrsc.org

The overarching goal is to move beyond the classical applications of phthalimides and leverage their unique structural and electronic properties to address contemporary challenges in medicine, materials science, and agrochemistry. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.